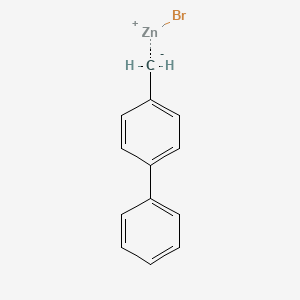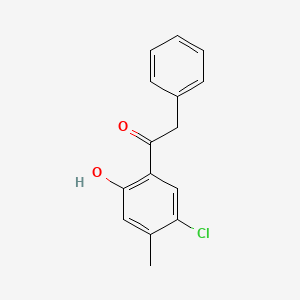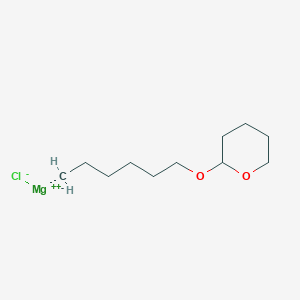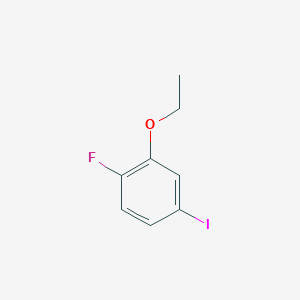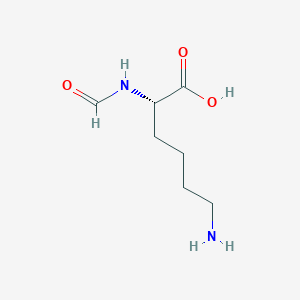
For-L-Lys-OH
描述
“For-L-Lys-OH” is a derivative of the amino acid Lysine . It is widely used as a nutrition supplement in feed, food, and beverage industries as well as a chemical intermediate . It also shows potential as a feedstock to produce other high-value chemicals for active pharmaceutical ingredients, drugs, or materials .
Synthesis Analysis
The synthesis of Lysine derivatives like “For-L-Lys-OH” involves innovative fermentation methods . The synthesis of N α-Fmoc-l-Lys [N ε- (2-deoxy-d-glucos-2-yl),N ε-Boc]-OH, which is a similar compound, has been achieved by treating 7-cyanopropylmalonic ester with nitrous acid .Molecular Structure Analysis
The molecular formula of Lysine is C6H14N2O2 . The structure of an amino acid like Lysine allows it to act as both an acid and a base . At a certain pH value (different for each amino acid), nearly all the amino acid molecules exist as zwitterions .Chemical Reactions Analysis
Lysine can act as both an acid and a base . It has this ability because at a certain pH value, nearly all the amino acid molecules exist as zwitterions . If acid is added to a solution containing the zwitterion, the carboxylate group captures a hydrogen (H+) ion, and the amino acid becomes positively charged .Physical And Chemical Properties Analysis
Lysine has a molecular weight of 146.18756 g/mol . It is soluble in water at 1500 g/L at 25 °C . The boiling point of Lysine is 311.5±32.0 °C at 760 mmHg .科学研究应用
Antimicrobial Applications
For-L-Lys-OH, as a lysine residue, is used in the synthesis of ultrashort cationic lipopeptides (USCLs) and quaternary ammonium salts, which are two groups of cationic surfactants with high antimicrobial activity . The quaternization of the amino group of the lysine side chain in USCLs influences their antimicrobial, hemolytic, and cytotoxic activities . These compounds have shown enhanced activity against Gram-positive strains and fungi .
Hemolytic Activities
The quaternization of the amino group of the lysine side chain in USCLs also influences their hemolytic activities . This process involves the disruption or lysis of red blood cells, which is a crucial aspect in the study of certain medical conditions and in the development of treatments .
Cytotoxic Activities
In addition to antimicrobial and hemolytic activities, the quaternization of the amino group of the lysine side chain in USCLs influences their cytotoxic activities . Cytotoxicity is an important property in the development of potential treatments for various diseases, including cancer .
Biomedical Applications
For-L-Lys-OH is used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K . These peptides, which contain an aliphatic region and a Lys residue, are proposed as scaffolds for bioprinting applications .
Tissue Engineering
The Fmoc-derivatives of series K peptides, synthesized using For-L-Lys-OH, have shown potential for tissue engineering . Specifically, the Fmoc-K3 hydrogel, which is the more rigid one, fully supports cell adhesion, survival, and duplication .
Drug Delivery and Diagnostic Tools
Peptide-based hydrogels (PHGs), synthesized using For-L-Lys-OH, are suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
作用机制
Target of Action
For-L-Lys-OH, also known as Fmoc-Lys-OH, is a derivative of the essential amino acid L-lysine . It is commonly used in the synthesis of active compounds . The primary targets of For-L-Lys-OH are proteins and enzymes that interact with L-lysine .
Mode of Action
The mode of action of For-L-Lys-OH involves its interaction with its targets, leading to changes in their function. For instance, L-lysine α-oxidase (LO), one of L-amino acid oxidases, deaminates L-lysine with the yield of H2O2, ammonia, and α-keto-ε-aminocaproate . This dual mechanism of action, depletion of L-lysine and formation of H2O2, targets tumor growth .
Biochemical Pathways
For-L-Lys-OH affects several biochemical pathways. One of the key pathways is the L-lysine metabolic pathway. In plants, this includes the saccharopine pathway to α-aminoadipate and decarboxylation of lysine to cadaverine . Another pathway is the dehydrogenase pathway involved in the synthesis of L-lysine in Corynebacterium glutamicum .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by its chemical structure and the environment in which it is administered .
Result of Action
The result of For-L-Lys-OH’s action can vary depending on the context. For instance, in the context of cancer treatment, the action of L-lysine α-oxidase, which deaminates L-lysine, has been reported to have cytotoxic, antitumor, antimetastatic, and antitumor activity .
未来方向
The Lysine industry is actively expanding . Great efforts are being made to further decrease the cost of Lysine to make it more competitive in the markets . Furthermore, Lysine also shows potential as a feedstock to produce other high-value chemicals for active pharmaceutical ingredients, drugs, or materials .
属性
IUPAC Name |
(2S)-6-amino-2-formamidohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c8-4-2-1-3-6(7(11)12)9-5-10/h5-6H,1-4,8H2,(H,9,10)(H,11,12)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEIRDDOGFQXEH-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346973 | |
| Record name | Formyl-l-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formyl-l-lysine | |
CAS RN |
19729-28-3 | |
| Record name | Formyl-l-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of conformationally restricted dipeptides like Ac-L-(αMe)Phe-L-Lys-OH in relation to sweeteners?
A1: Researchers have synthesized conformationally restricted dipeptides, such as Ac-L-(αMe)Phe-L-Lys-OH and Ac-D-(αMe)Phe-L-Lys-OH, as potential sweeteners. These compounds are analogs of "anti-aspartame-type" sweeteners. Interestingly, both compounds were found to be tasteless. [] X-ray diffraction studies, including a detailed structural analysis of Ac-D-(αMe)Phe-L-Lys-OH, helped explain the lack of sweet taste in these compounds using a sweet perception model. [] This research highlights the importance of specific spatial arrangements of chemical groups for eliciting a sweet taste response.
Q2: How is For-L-Lys-OH used in peptide synthesis, specifically in creating collagen-like structures?
A2: For-L-Lys-OH, often utilized in its protected form Boc-Gly-L-Pro-L-Lys-OH, plays a crucial role in synthesizing collagen-like peptides. [] These peptides mimic the repeating Gly-Pro-X sequence characteristic of collagen. Researchers employed a stepwise approach, combining Boc-Gly-L-Pro-L-Lys-OH with other tripeptides like Boc-Gly-L-Pro-L-Pro-OH and Boc-L-Ala-Gly-L-Pro-OH to create oligopeptides of defined lengths. [] Subsequently, these oligopeptides are covalently linked, forming longer polypeptides with structures resembling collagen.
Q3: Can you elaborate on the use of tetrahydrothiazole-2-thione in the synthesis of For-L-Lys-OH derivatives?
A3: Tetrahydrothiazole-2-thione (TTT) offers a more efficient method for selectively protecting the side chain amino group of For-L-Lys-OH compared to traditional reagents. [] This method involves the formation and subsequent decomposition of a lysine-copper complex. TTT is used to decompose this complex, yielding Nα-Boc-Nε-Fmoc-L-Lys-OH, a derivative with a selectively protected side chain. [] This technique is advantageous due to its speed, completeness of reaction, and ease of byproduct removal.
Q4: What unique structural features were observed in the crystal structure of a D,L-alternating peptide incorporating For-L-Lys-OH?
A4: Researchers investigated the crystal structure of a D,L-alternating peptide, H-(L-Tyr-D-Tyr)4-L-Lys-OH, incorporating For-L-Lys-OH at the C-terminus. [] The peptide crystallized in a tetragonal system, forming a double-stranded right-handed antiparallel β-helix. [] Two molecules were present in the asymmetric unit, showcasing the complexity of this structure. This specific arrangement, revealed through X-ray diffraction, provides valuable insights into the three-dimensional conformation and potential biological activities of D,L-alternating peptides containing For-L-Lys-OH.
Q5: How are neo-C-glycopeptides incorporating For-L-Lys-OH synthesized and what is their potential application?
A5: Neo-C-glycopeptides, incorporating For-L-Lys-OH as a structural element, have been synthesized as potential tools for studying carbohydrate-protein interactions. [] A key step involves coupling a protected dipeptide, α-N(Fmoc)-ε-N(tBoc)-L-Lys-Gly-OBn, derived from For-L-Lys-OH, with various α-C-galactose derivatives. [] This coupling reaction utilizes DCC/HOBt conditions. The resulting neo-C-glycopeptides are envisioned as probes to understand and potentially modulate these crucial biological interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



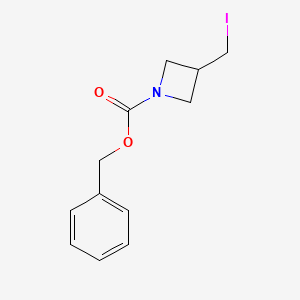
![6-Bromothieno[3,2-b]pyridin-2-amine](/img/structure/B6307337.png)
![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)
![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)
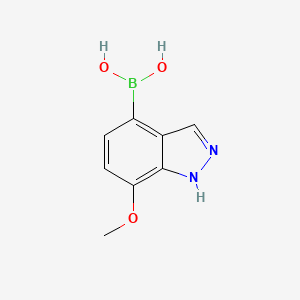
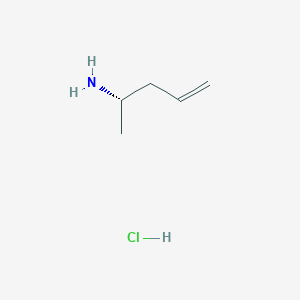
![5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6307382.png)
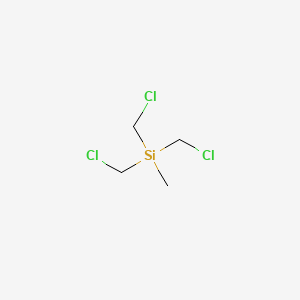
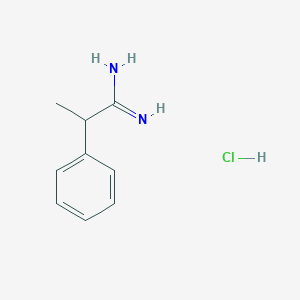
![2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride](/img/structure/B6307392.png)
